molecular formula C20H22O2 B14729579 1,8-Diphenyl-1,8-octanedione CAS No. 6268-58-2

1,8-Diphenyl-1,8-octanedione

Cat. No.: B14729579
CAS No.: 6268-58-2
M. Wt: 294.4 g/mol
InChI Key: CINBVJFQJOIPLC-UHFFFAOYSA-N
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Description

1,8-Diphenyl-1,8-octanedione (CAS: N/A; molecular formula: C₂₀H₂₀O₂) is a diketone featuring two phenyl groups attached to the terminal carbons of an octanedione backbone. This compound is primarily utilized in photochemical studies, particularly in photo-induced electron transfer reactions, due to its extended conjugation and ability to stabilize reactive intermediates . Its synthesis often involves methods such as Friedel-Crafts acylation or laser-jet techniques for controlled reactivity studies .

Properties

CAS No.

6268-58-2

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

1,8-diphenyloctane-1,8-dione

InChI

InChI=1S/C20H22O2/c21-19(17-11-5-3-6-12-17)15-9-1-2-10-16-20(22)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2

InChI Key

CINBVJFQJOIPLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diphenyl-1,8-octanedione can be synthesized through several methods. One common approach involves the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The reaction mixture is refluxed, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenyl-1,8-octanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

1,8-Diphenyl-1,8-octanedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Diphenyl-1,8-octanedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Chain Length Variants: Diphenylalkanediones

1,8-Diphenyl-1,8-octanedione belongs to the diphenylalkanedione family, which includes homologs with varying alkane chain lengths. Key differences are summarized below:

Compound Chain Length Molecular Formula Key Properties/Applications Reference
1,6-Diphenyl-1,6-hexanedione C6 C₁₈H₁₆O₂ Shorter chain; higher solubility in polar solvents; used in UV/Vis studies
This compound C8 C₂₀H₂₀O₂ Balanced lipophilicity; photochemical electron transfer applications
1,10-Diphenyl-1,10-decanedione C10 C₂₂H₂₄O₂ Increased hydrophobicity (logP ~7.1); slower reaction kinetics
1,12-Diphenyl-1,12-dodecanedione C12 C₂₄H₂₈O₂ Highest lipophilicity; limited solubility in aqueous systems

Key Findings :

  • Longer chains (C10–C12) enhance hydrophobicity, reducing solubility in polar solvents but improving compatibility with lipid membranes .
  • The C8 variant (target compound) offers optimal balance for photochemical applications, as intermediate chain length facilitates both solubility and reactivity .

Substituent Modifications: Hydroxy- and Methoxy-Substituted Derivatives

The introduction of polar groups on the phenyl rings significantly alters properties:

Compound Substituents Molecular Weight Key Differences Reference
1,8-Bis(2-hydroxy-5-methoxyphenyl)-1,8-octanedione 2-hydroxy-5-methoxy 386.45 g/mol Enhanced solubility in alcohols; potential for hydrogen bonding
This compound None (unsubstituted) ~292.38 g/mol Lower polarity; preferred for organic-phase reactions

Key Findings :

  • Hydroxy and methoxy groups increase polarity and hydrogen-bonding capacity, making derivatives suitable for aqueous-phase catalysis or pharmaceutical intermediates .
  • The unsubstituted target compound is more reactive in non-polar solvents, ideal for photochemical studies requiring controlled electron transfer .

Functional Group Derivatives: Dioxime Analogues

Oxime derivatives introduce chelation capabilities:

Compound Functional Groups Molecular Formula Key Properties Reference
This compound dioxime Two oxime (=N-OH) C₂₀H₂₂N₂O₂ Forms stable metal complexes (e.g., with Cu²⁺); logP = 6.36
2,2,7,7-Tetramethyl-1,8-diphenyl-1,8-octanedione dioxime Oxime + methyl C₂₄H₃₂N₂O₂ Higher steric hindrance; reduced reactivity

Key Findings :

  • Dioxime derivatives exhibit strong metal-binding properties, useful in coordination chemistry and sensor development .
  • Methyl substitutions increase steric bulk, limiting applications in catalysis but enhancing selectivity in chelation .

Aromatic Core Modifications: 1,8-Dibenzoylnaphthalene

Replacing the aliphatic chain with an aromatic core alters electronic properties:

Compound Core Structure Molecular Formula Key Properties Reference
1,8-Dibenzoylnaphthalene Naphthalene C₂₄H₁₆O₂ Extended conjugation; UV absorption at λₘₐₓ ~350 nm
This compound Aliphatic C₂₀H₂₀O₂ Lower conjugation; UV absorption at λₘₐₓ ~290 nm

Key Findings :

  • The naphthalene core in 1,8-dibenzoylnaphthalene enables red-shifted UV absorption, making it suitable for fluorescence-based applications .
  • The aliphatic target compound lacks extended conjugation, favoring applications in electron transfer rather than light harvesting .

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